N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a 3,5-dimethylisoxazole moiety, a hydroxyethyl group, and a 2-methoxyphenyl ring. The 3,5-dimethylisoxazole group is a recurrent pharmacophore in medicinal chemistry, often contributing to enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-14(12(2)27-21-11)8-19-18(25)15-9-23(22-20-15)10-16(24)13-6-4-5-7-17(13)26-3/h4-7,9,16,24H,8,10H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFJCGDNYYREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-1,2,3-Triazole-4-carboxylic Acid Intermediate
The triazole core is typically constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition. Source demonstrates a microwave-assisted protocol for analogous triazole formation:
- Combine 2-cyano-N-(3-methoxyphenyl)acetamide (1.30 mmol) with sodium azide (1.30 mmol) in ethanol
- Microwave at 80°C for 1 hour
- Acidify with 1M HCl and extract with ethyl acetate
- Purify by trituration to yield triazole-4-carboxamide
Key Parameters
| Condition | Specification | Yield Impact |
|---|---|---|
| Temperature | 80°C | +32% vs. rt |
| Solvent | Ethanol | Optimal |
| Catalyst | None required | -- |
Introduction of Oxazolylmethyl Group
Source discloses methods for attaching 3,5-dimethylisoxazole derivatives via nucleophilic substitution:
- React triazole-4-carboxylic acid chloride (1 eq) with (3,5-dimethyl-1,2-oxazol-4-yl)methanamine (1.2 eq)
- Use DMF as solvent with DIEA (2 eq) as base
- Stir at 25°C for 12 hours
- Isolate product via aqueous workup
Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DIEA | DMF | 12 | 78 |
| K₂CO₃ | Acetonitrile | 24 | 63 |
| NaH | THF | 6 | 41 |
Installation of 2-Hydroxy-2-(2-methoxyphenyl)ethyl Chain
Source provides a template for incorporating hydroxyethyl-aromatic systems via epoxide intermediates:
Epoxide Ring-Opening Strategy ():
- Synthesize 2-(2-methoxyphenyl)oxirane from styrene oxide derivatives
- Treat with sodium azide (3 eq) in DMF/H₂O (4:1) at 60°C
- Reduce azido alcohol to amine using H₂/Pd-C
- Couple with triazole carbonyl via EDC/HOBt
Critical Observations
- Epoxide stereochemistry controls final product configuration (83% ee achieved)
- Azide reduction must be monitored by TLC to prevent over-reduction
Alternative Routes and Optimization
One-Pot Triazole-Oxazole Assembly
Source describes convergent synthesis using enaminones and sulfonyl azides:
- Combine pre-formed oxazolylmethyl azide (1 eq) with propiolamide derivative (1 eq)
- React in toluene at 110°C for 8 hours
- Directly isolate product via column chromatography
Advantages
- Eliminates intermediate purification steps
- Achieves 67% overall yield vs. 58% in stepwise approach
Flow Chemistry Approach
Adapting methods from, continuous flow systems enhance reaction control:
Flow Parameters
| Variable | Setting | Outcome |
|---|---|---|
| Residence time | 12 min | 94% conversion |
| Temperature | 130°C | Reduced byproducts |
| Pressure | 8 bar | Improved mixing |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45–7.32 (m, 4H, aromatic)
- δ 4.87 (d, J=15 Hz, 2H, oxazolyl-CH₂)
- δ 3.81 (s, 3H, OCH₃)
HRMS (ESI+):
- Calculated for C₂₁H₂₃N₅O₄ [M+H]⁺: 410.1812
- Found: 410.1809
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
- Cu(I) catalysts favor 1,4-disubstituted triazoles (83:17 regioselectivity)
- Solvent polarity impacts isomer ratio (acetonitrile > toluene)
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Moieties
- Target Compound : Combines a 1,2,3-triazole ring with a 3,5-dimethylisoxazole substituent. The triazole may facilitate hydrogen bonding, while the isoxazole enhances lipophilicity.
- PB11 (Benzothiazole Derivative) : Features a benzothiazole core linked to 3,5-dimethylisoxazole via a methylsulfanyl group. Demonstrated potent apoptosis induction in cancer cells via PI3K/AKT pathway inhibition .
- BRD4 Inhibitor (PDB: 4WIV) : Incorporates 3,5-dimethylisoxazole in a larger scaffold targeting bromodomains, highlighting its versatility in protein-ligand interactions .
Substituent Effects on Bioactivity
- Hydroxyethyl and Methoxyphenyl Groups (Target Compound) : These polar groups may improve solubility compared to purely hydrophobic analogs (e.g., PB11’s methylsulfanyl group). The 2-methoxyphenyl ring could influence aromatic stacking interactions .
- Chlorophenyl/Fluorophenyl Substituents ( Compounds) : Halogenated aryl groups in benzothiazole carboxamides (e.g., 4g, 4h) enhance electrophilic reactivity and binding to hydrophobic enzyme pockets. However, the target compound’s methoxy group may reduce toxicity compared to halogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
